molecular formula C13H15N3OS2 B5413755 N-[5-(sec-butylthio)-1,3,4-thiadiazol-2-yl]benzamide

N-[5-(sec-butylthio)-1,3,4-thiadiazol-2-yl]benzamide

Cat. No. B5413755
M. Wt: 293.4 g/mol
InChI Key: BQOXXUMBXRWFJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[5-(sec-butylthio)-1,3,4-thiadiazol-2-yl]benzamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is a member of the thiadiazole family and has a unique structure that makes it an attractive candidate for research studies.

Mechanism of Action

The mechanism of action of N-[5-(sec-butylthio)-1,3,4-thiadiazol-2-yl]benzamide is not yet fully understood. However, it has been suggested that this compound may exert its anti-inflammatory and anti-cancer effects by inhibiting the activity of certain enzymes and proteins involved in these processes.
Biochemical and Physiological Effects:
Studies have shown that this compound can cause various biochemical and physiological effects. These include the inhibition of cell proliferation, induction of apoptosis, and modulation of the immune response.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-[5-(sec-butylthio)-1,3,4-thiadiazol-2-yl]benzamide in lab experiments is its potent anti-inflammatory and anti-cancer properties. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it challenging to work with in certain experimental settings.

Future Directions

There are several future directions for research on N-[5-(sec-butylthio)-1,3,4-thiadiazol-2-yl]benzamide. One of the most promising directions is the development of this compound as a potential anti-cancer drug. Further research is also needed to fully understand the mechanism of action of this compound and to explore its potential applications in other fields such as immunology and neuroscience.

Synthesis Methods

The synthesis of N-[5-(sec-butylthio)-1,3,4-thiadiazol-2-yl]benzamide can be achieved through several methods. One of the most commonly used methods involves the reaction of 2-aminobenzamide with sec-butylthiosemicarbazide in the presence of a suitable catalyst. The resulting compound is then subjected to various purification techniques to obtain the pure form of this compound.

Scientific Research Applications

N-[5-(sec-butylthio)-1,3,4-thiadiazol-2-yl]benzamide has various applications in scientific research. One of the most significant applications of this compound is in the field of medicinal chemistry. It has been found to exhibit potent anti-inflammatory and anti-cancer properties, which make it a promising candidate for drug development.

properties

IUPAC Name

N-(5-butan-2-ylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3OS2/c1-3-9(2)18-13-16-15-12(19-13)14-11(17)10-7-5-4-6-8-10/h4-9H,3H2,1-2H3,(H,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQOXXUMBXRWFJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)SC1=NN=C(S1)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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